

In-Silico ADMET Prediction: A Comparative Analysis of 4-(2-Furyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(2-Furyl)benzaldehyde

Cat. No.: B1333208

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An objective guide for researchers and drug development professionals on the predicted ADMET properties of **4-(2-Furyl)benzaldehyde** compared to analogous structures.

In the early stages of drug discovery, in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to identify promising drug candidates and flag potential liabilities, thereby reducing late-stage attrition. This guide provides a comparative analysis of the predicted ADMET profile of **4-(2-Furyl)benzaldehyde** against two structurally related compounds: the parent molecule Benzaldehyde and a substituted analog, 4-Nitrobenzaldehyde. The predictions are based on widely used and validated computational models, SwissADME and pkCSM.

Comparative ADMET Profile

The following table summarizes the key predicted ADMET properties for **4-(2-Furyl)benzaldehyde** and its selected comparators. These values are computationally generated and serve as a predictive guide for experimental prioritization.

Parameter	4-(2-Furyl)benzaldehyde	Benzaldehyde	4-Nitrobenzaldehyde	Optimal Range for Oral Drugs
Physicochemical Properties				
Molecular Weight (g/mol)	172.18	106.12	151.12	< 500
LogP (Lipophilicity)	2.55	1.48	1.86	-0.4 to +5.6
Water Solubility (LogS)	-2.8 (Moderately Soluble)	-1.8 (Soluble)	-2.5 (Moderately Soluble)	> -4 (Soluble)
Absorption				
GI Absorption (SwissADME)	High	High	High	High
Caco-2 Permeability (pkCSM, log Papp)	0.95	0.91	0.89	> 0.9
Distribution				
BBB Permeant (SwissADME)	Yes	Yes	Yes	Yes
CNS Permeability (pkCSM, logPS)	-1.8	-1.5	-2.1	> -2 (Permeant)
Plasma Protein Binding (pkCSM, %)	~85%	~70%	~80%	Varies
Metabolism				
CYP1A2 Inhibitor	No	No	No	No

CYP2C9 Inhibitor	Yes	No	Yes	No
CYP2C19 Inhibitor	No	No	No	No
CYP2D6 Inhibitor	No	No	No	No
CYP3A4 Inhibitor	Yes	No	Yes	No
Excretion				
Total Clearance (pkCSM, log ml/min/kg)	0.45	0.65	0.50	Varies
Toxicity				
AMES Toxicity (pkCSM)	No	No	Yes	No
hERG I Inhibitor (pkCSM)	No	No	No	No
Drug-Likeness				
Lipinski's Rule of Five Violations	0	0	0	0
Bioavailability Score (SwissADME)	0.55	0.55	0.55	> 0.1

Methodologies for In-Silico Prediction

The data presented in this guide are derived from established computational models that rely on large datasets of experimentally determined properties to train their predictive algorithms.

SwissADME Methodology

SwissADME is a free web tool that computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.^[1]

- **Physicochemical Properties:** Molecular weight, LogP (lipophilicity), and water solubility are calculated using established algorithms like Wildman-Crippen (for LogP) and ESOL (Estimated Solubility).[2]
- **Pharmacokinetics Prediction:**
 - **Gastrointestinal (GI) Absorption:** Predicted based on the BOILED-Egg model, which relies on the molecule's lipophilicity (WLOGP) and polarity (TPSA).[3]
 - **Blood-Brain Barrier (BBB) Permeation:** Also predicted using the BOILED-Egg model, providing a simple "Yes" or "No" classification.[3]
 - **CYP Inhibition:** The predictions for inhibition of cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) are based on Support Vector Machine (SVM) models.[1]
- **Drug-Likeness:** This is assessed using filters such as Lipinski's rule of five, which evaluates molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors. The bioavailability score is a probabilistic value based on these properties.[4]

pkCSM Methodology

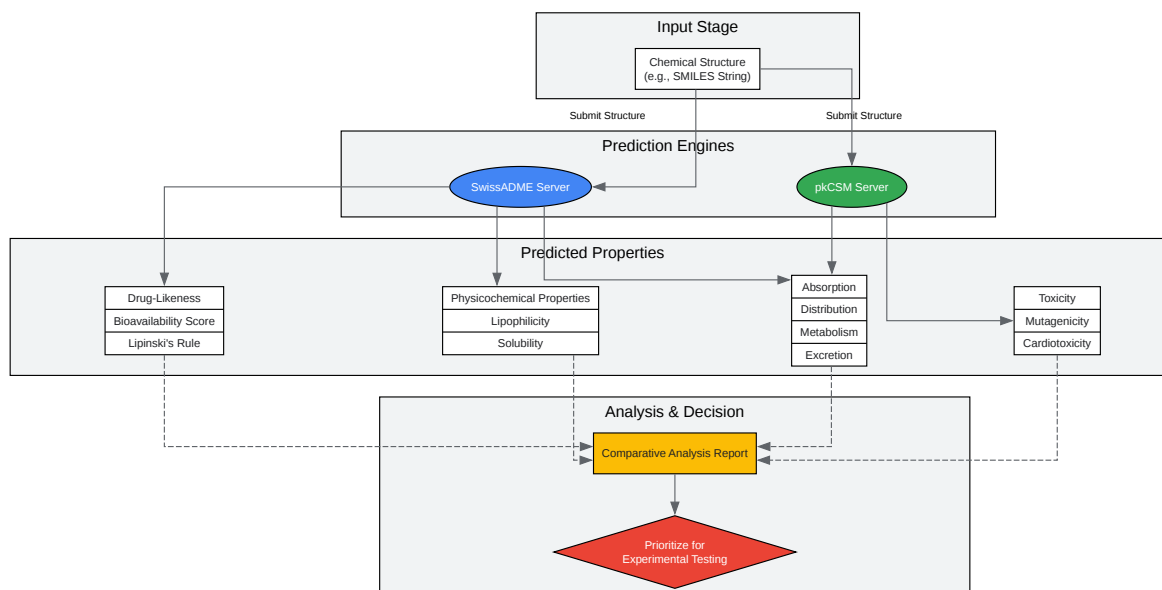
pkCSM is a computational tool that uses graph-based signatures to develop predictive models for various ADMET properties.[5][6] This approach encodes distance patterns between atoms to represent the small molecule's structure and chemistry.[5][6]

- **Absorption:**
 - **Caco-2 Permeability:** Predicts the permeability of a compound across the Caco-2 cell line, which is an in-vitro model of the human intestinal wall. The prediction is given as the logarithm of the apparent permeability coefficient (log Papp).[5]
- **Distribution:**
 - **CNS Permeability:** Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system, expressed as logPS.[5]

- Plasma Protein Binding (PPB): Predicts the percentage of a drug that will be bound to proteins in the blood plasma.
- Excretion:
 - Total Clearance: Predicts the overall rate of elimination of a drug from the body, combining metabolism and renal excretion. It is provided as the logarithm of the clearance rate (log ml/min/kg).[5]
- Toxicity:
 - AMES Toxicity: Predicts the mutagenic potential of a compound using the Ames test model. A positive result suggests the compound may be carcinogenic.[5]
 - hERG I Inhibition: Predicts the potential for the compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.[7]

Visualizing the In-Silico Workflow

The following diagram illustrates the general workflow for predicting the ADMET properties of a chemical compound using in-silico tools.



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Caption: Workflow for in-silico ADMET prediction.

Summary of Findings

Based on the in-silico predictions, **4-(2-Furyl)benzaldehyde** exhibits a generally favorable ADMET profile for an orally administered drug candidate.

- **Drug-Likeness and Absorption:** The target compound, along with its comparators, adheres to Lipinski's rule of five and is predicted to have high gastrointestinal absorption. Its moderate solubility and optimal lipophilicity support this prediction.
- **Distribution:** **4-(2-Furyl)benzaldehyde** is predicted to be capable of permeating the blood-brain barrier, which could be an advantage or disadvantage depending on the therapeutic target.

- Metabolism: A potential area of concern is the predicted inhibition of CYP2C9 and CYP3A4 enzymes. Inhibition of these key metabolic enzymes can lead to drug-drug interactions, a significant consideration in drug development. Benzaldehyde, the parent compound, is not predicted to inhibit any of the major CYP enzymes, suggesting the furan and nitro substitutions introduce this liability.
- Toxicity: Encouragingly, **4-(2-Furyl)benzaldehyde** is predicted to be non-mutagenic (AMES negative) and to have a low risk of cardiotoxicity (hERG negative). This contrasts with 4-Nitrobenzaldehyde, which is flagged for potential mutagenicity, highlighting the influence of the nitro group.

In conclusion, the in-silico analysis suggests that **4-(2-Furyl)benzaldehyde** has a promising pharmacokinetic profile. However, the predicted inhibition of key metabolic enzymes warrants further investigation through in-vitro assays to confirm these findings and assess the potential for clinically relevant drug-drug interactions.

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